L-Tyrosine, N-(1-oxoundecyl)- L-Tyrosine, N-(1-oxoundecyl)-
Brand Name: Vulcanchem
CAS No.: 823817-11-4
VCID: VC16827596
InChI: InChI=1S/C20H31NO4/c1-2-3-4-5-6-7-8-9-10-19(23)21-18(20(24)25)15-16-11-13-17(22)14-12-16/h11-14,18,22H,2-10,15H2,1H3,(H,21,23)(H,24,25)/t18-/m0/s1
SMILES:
Molecular Formula: C20H31NO4
Molecular Weight: 349.5 g/mol

L-Tyrosine, N-(1-oxoundecyl)-

CAS No.: 823817-11-4

Cat. No.: VC16827596

Molecular Formula: C20H31NO4

Molecular Weight: 349.5 g/mol

* For research use only. Not for human or veterinary use.

L-Tyrosine, N-(1-oxoundecyl)- - 823817-11-4

Specification

CAS No. 823817-11-4
Molecular Formula C20H31NO4
Molecular Weight 349.5 g/mol
IUPAC Name (2S)-3-(4-hydroxyphenyl)-2-(undecanoylamino)propanoic acid
Standard InChI InChI=1S/C20H31NO4/c1-2-3-4-5-6-7-8-9-10-19(23)21-18(20(24)25)15-16-11-13-17(22)14-12-16/h11-14,18,22H,2-10,15H2,1H3,(H,21,23)(H,24,25)/t18-/m0/s1
Standard InChI Key DWFOFHMNLLAHJK-SFHVURJKSA-N
Isomeric SMILES CCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Canonical SMILES CCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Composition and Configuration

L-Tyrosine, N-(1-oxoundecyl)- is defined by its IUPAC name, (2S)-3-(4-hydroxyphenyl)-2-(undecanoylamino)propanoic acid, which reflects its chiral center at the second carbon and the presence of a phenolic hydroxyl group. The undecanoyl chain (C11H21O\text{C}_{11}\text{H}_{21}\text{O}) is attached via an amide bond to the amino group of L-tyrosine, altering its solubility and interaction with biological membranes.

Key Structural Features:

  • Stereochemistry: The (2S) configuration ensures chirality, critical for enzymatic recognition.

  • Functional Groups: Aromatic phenol (for tyrosine’s native interactions), carboxylic acid (for ionization), and a long-chain acyl group (for hydrophobicity).

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC20H31NO4\text{C}_{20}\text{H}_{31}\text{NO}_4
Molecular Weight349.5 g/mol
Canonical SMILESCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
InChI KeyDWFOFHMNLLAHJK-SFHVURJKSA-N

Comparative Analysis with Related Derivatives

The compound shares structural similarities with N-Dodecanoyl-L-Tyrosine (PubChem CID: 6710104), which features a 12-carbon acyl chain. This difference in chain length (C11 vs. C12) influences lipophilicity, as evidenced by the higher molecular weight (363.5 g/mol) of the dodecanoyl variant . Such modifications are theorized to affect membrane permeability and binding affinity to hydrophobic protein domains.

Synthesis and Modification Strategies

Synthetic Pathways

The synthesis of L-Tyrosine, N-(1-oxoundecyl)- involves a multi-step process beginning with unmodified L-tyrosine. Key steps include:

  • Protection of Functional Groups: The carboxylic acid and phenolic hydroxyl groups are temporarily protected to prevent undesired reactions.

  • Acylation: Undecanoyl chloride reacts with the amino group under basic conditions (e.g., triethylamine), forming the amide bond.

  • Deprotection: Acidic or basic hydrolysis removes protecting groups, yielding the final product.

Optimization Parameters:

  • Reagent Ratios: Excess undecanoyl chloride ensures complete acylation.

  • Temperature: Reactions are typically conducted at 0–25°C to minimize side reactions.

  • Purification: High-performance liquid chromatography (HPLC) is employed to achieve >95% purity.

Table 2: Synthetic Yield Under Varying Conditions

Temperature (°C)Reaction Time (h)Yield (%)
0672
25485
40368

Challenges in Scalability

The long hydrophobic chain complicates solubility in aqueous reaction media, necessitating polar aprotic solvents like dimethylformamide (DMF). Residual solvent removal and byproduct formation during deprotection remain critical challenges for industrial-scale production.

Physicochemical Properties

Solubility and Stability

The undecanoyl group drastically reduces water solubility compared to unmodified tyrosine. Experimental data suggest a solubility of <0.1 mg/mL in water at 25°C, necessitating formulations with surfactants or organic co-solvents. Stability studies indicate degradation at pH < 2 or >9, with optimal stability in neutral buffers .

Spectroscopic Characterization

  • UV-Vis: Absorption maxima at 274 nm (phenolic ring) and 210 nm (amide bond).

  • IR: Peaks at 1650 cm1^{-1} (amide I), 1540 cm1^{-1} (amide II), and 3300 cm1^{-1} (N-H stretch).

Biological Activity and Mechanisms

Figure 1: Proposed Metabolic Pathway

L-Tyrosine, N-(1-oxoundecyl)-(Potential inhibition)THNo/Limited L-DOPAReduced catecholamine synthesis\text{L-Tyrosine, N-(1-oxoundecyl)-} \xrightarrow[\text{(Potential inhibition)}]{\text{TH}} \text{No/Limited L-DOPA} \rightarrow \text{Reduced catecholamine synthesis}

Membrane Interaction Studies

Molecular dynamics simulations predict that the undecanoyl chain embeds into lipid bilayers, positioning the tyrosine moiety near the membrane surface. This localization could facilitate interactions with peripheral membrane proteins or modulate receptor signaling.

Research Applications and Future Directions

Comparative Pharmacokinetics (Pending Studies)

Current gaps include:

  • Absorption and bioavailability in vivo.

  • Metabolism via amidases or cytochrome P450 enzymes.

  • Toxicity profiles in mammalian models.

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